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2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one

KCNQ2 Ion channel pharmacology Selectivity profiling

Researchers requiring selective KCNQ2 pharmacological blockade without cardiac KCNQ1 confounding face limited tool options. ML252 solves this with validated target discrimination: • >40-fold selectivity: KCNQ2 IC50 69 nM vs KCNQ1 IC50 2.92 μM • Exclusive 2-[(4,6-dimethylpyrimidin-2-yl)amino] regiochemistry confirmed by X-ray crystallography • Brain penetrant for in vivo CNS target engagement • Dual KCNQ2/CYP450 pharmacology serves as built-in CYP liability benchmark (CYP3A4 IC50 3.9 nM) Supplied with full analytical documentation. Ideal for electrophysiology, target deconvolution, and medicinal chemistry lead optimization.

Molecular Formula C14H13N5O
Molecular Weight 267.29 g/mol
Cat. No. B11029987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one
Molecular FormulaC14H13N5O
Molecular Weight267.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=O)N2)C
InChIInChI=1S/C14H13N5O/c1-8-7-9(2)16-13(15-8)19-14-17-11-6-4-3-5-10(11)12(20)18-14/h3-7H,1-2H3,(H2,15,16,17,18,19,20)
InChIKeyLDLAUWFDXOJDRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML252: A Selective KCNQ2 Chemical Probe Overview


2-[(4,6-Dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one (CAS 1456513-95-3), widely catalogued under the probe designation ML252, is a quinazolin-4(3H)-one derivative that functions as a potent and selective inhibitor of the voltage-gated potassium channel KCNQ2 (Kv7.2) [1]. Originally discovered through a high-throughput screen of the NIH Molecular Libraries Probe Centers Network (MLPCN) library and optimized via structure-activity relationship (SAR) studies, ML252 exhibits an IC50 of 69 nM against KCNQ2 in automated patch clamp electrophysiology assays [2]. The compound is distinguished within the quinazolinone chemotype by its exclusive regiochemical identity: synthetic and X-ray crystallographic studies confirm that the reaction of methyl anthranilate with N-(4,6-dimethylpyrimidin-2-yl)cyanamide leads solely to the 2-[(4,6-dimethylpyrimidin-2-yl)amino] isomer and not to the alternative 2-amino-3-(4,6-dimethylpyrimidin-2-yl) isomer [3]. Beyond channel inhibition, ML252 also inhibits multiple cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP3A4, CYP2D6) at low nanomolar concentrations, a dual pharmacology that must be accounted for in any experimental design [4].

Why Generic Substitution Fails for ML252 in Neuronal Studies


Generic substitution of 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one with other quinazolinone derivatives or broader KCNQ channel modulators is demonstrably invalid for three evidenced reasons. First, the compound exhibits a >40-fold selectivity window for KCNQ2 (IC50 = 0.07 μM) over KCNQ1 (IC50 = 2.92 μM), a profile that is structurally encoded: a single methyl-to-hydrogen change on the molecule converts it from an antagonist to an agonist [1]. Non-selective KCNQ blockers such as linopirdine show equipotent inhibition across KCNQ subtypes and cannot recapitulate this window [2]. Second, the regiochemistry of the quinazolinone-pyrimidine linkage is exclusive: only the 2-[(4,6-dimethylpyrimidin-2-yl)amino] isomer is formed under the reported synthetic route, confirmed by X-ray crystallography; the alternative 2-amino-3-substituted isomer—which would possess different pharmacological properties—is not produced [3]. Third, the compound carries potent CYP450 inhibitory activity (CYP3A4 IC50 = 3.9 nM) that is absent from many other quinazolinone tool compounds, making it unusable as a silent surrogate in metabolism-sensitive assays [4]. These three dimensions—target selectivity, structural identity, and off-target pharmacology—are quantitatively elaborated below.

Differentiated Evidence for ML252 Procurement Decisions


KCNQ2/KCNQ1 Fold-Selectivity Comparison

In a head-to-head IonWorks electrophysiology panel comparing ML252 against three legacy KCNQ channel blockers—XE-991, linopirdine, and UCL2077—ML252 was the only compound to achieve >40-fold selectivity for KCNQ2 over KCNQ1. ML252 inhibited KCNQ2 with an IC50 of 0.07 ± 0.01 μM while requiring 2.92 ± 3.90 μM to inhibit KCNQ1, yielding a selectivity ratio of approximately 42-fold [1]. In stark contrast, linopirdine was equipotent across these two subtypes (KCNQ2 IC50 = 0.71 ± 0.23 μM; KCNQ1 IC50 = 0.71 ± 0.28 μM; selectivity ratio ~1.0), while XE-991 showed only ~6.7-fold selectivity (KCNQ2 IC50 = 0.06 ± 0.01 μM; KCNQ1 IC50 = 0.40 ± 0.10 μM) [2]. UCL2077 exhibited an inverted selectivity profile, being ~157-fold more potent at KCNQ1 (IC50 = 0.06 ± 0.02 μM) than at KCNQ2 (IC50 = 9.42 ± 1.12 μM) [2].

KCNQ2 Ion channel pharmacology Selectivity profiling

Structural Basis for Pharmacological Switch

During SAR optimization of the ML252 series, a critical discovery was made: removal of the ethyl group from the chiral center of ML252 (converting (S)-5 to the des-ethyl analog, compound 37) causes a complete functional switch from KCNQ2 antagonist (ML252 IC50 = 69 nM) to KCNQ2 agonist (37 EC50 = 170 nM) [1]. This single-atom structural perturbation—which does not exist in any other KCNQ2 tool compound series—demonstrates that ML252 interacts with a critical gating control site on the KCNQ2 channel. The structural sensitivity is further corroborated by the molecule's exclusive regiochemistry: quantum-chemical calculations, X-ray diffraction, and spectral analysis confirm that the synthetic route yields only the 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one isomer and not the isomeric 2-amino-3-(4,6-dimethylpyrimidin-2-yl)quinazolin-4(3H)-one [2].

Chemical probe validation Structure-activity relationship KCNQ2 gating modulation

CYP450 Inhibition Liability Profile

ML252 carries a potent, pan-CYP450 inhibition profile that is quantitatively documented and must be distinguished from the generally cleaner CYP profiles of many other quinazolinone research compounds. ML252 inhibits CYP1A2 (IC50 = 6.1 nM), CYP3A4 (IC50 = 3.9 nM), CYP2C9 (IC50 = 18.9 nM), and CYP2D6 (IC50 = 19.9 nM) [1]. In contrast, quinazolin-4(3H)-one derivatives developed for antiviral applications (e.g., 2-aminoquinazolin-4(3H)-one series targeting SARS-CoV-2) are reported to show acceptable CYP inhibition profiles with substantially weaker inhibition, and quinazolinone-pyrimidine hybrids optimized for EGFR inhibition are routinely designed to minimize CYP liability [2]. ML252's CYP inhibitory potency, particularly at CYP3A4 (IC50 = 3.9 nM), is within the range that can cause significant drug-drug interaction risk if co-administered with CYP-metabolized agents, and it precludes the compound's use as a silent chemical probe in any assay system where CYP-mediated metabolism is operant.

Drug metabolism Cytochrome P450 Off-target pharmacology

Brain Penetrance and CNS Accessibility

ML252 is reported to exhibit high brain penetrance, a property that is specifically noted in the NIH probe report and product datasheets [1]. This CNS accessibility enables the investigation of KCNQ2 channels in their native neuronal context—regulating membrane excitability and neurotransmitter release in brain circuits. In contrast, many quinazolin-4(3H)-one derivatives developed for peripheral indications (e.g., quinazolinone-pyrimidine hybrids targeting DPP-4 for diabetes, or quinazolinone derivatives targeting EGFR for non-CNS cancers) are not designed for or validated as CNS-penetrant agents [2]. The brain-penetrant property of ML252 is structurally encoded and cannot be assumed for other quinazolinone analogs; the 2-[(4,6-dimethylpyrimidin-2-yl)amino] substitution pattern is likely a key contributor to the favorable CNS pharmacokinetics.

Blood-brain barrier penetration CNS drug discovery Neuronal excitability

KCNQ Subtype Selectivity Across Full Panel

ML252 was profiled across the full panel of KCNQ channel subtypes (KCNQ1, KCNQ1/E1, KCNQ2, KCNQ2/3, and KCNQ4) in a single IonWorks electrophysiology study alongside the comparators XE-991, UCL2077, and linopirdine [1]. ML252 demonstrated a descending potency rank order: KCNQ2 (0.07 μM) > KCNQ2/3 (0.12 μM) > KCNQ4 (0.20 μM) >> KCNQ1 (2.92 μM) > KCNQ1/E1 (8.12 μM). This profile is distinct from XE-991, which shows a narrower potency spread (KCNQ2: 0.06 μM; KCNQ1: 0.40 μM; KCNQ4: 0.38 μM) and from linopirdine, which exhibits sub-micromolar to low-micromolar potency across all subtypes with limited discrimination (KCNQ2: 0.71 μM; KCNQ4: 1.68 μM; KCNQ1: 0.71 μM) [2]. The selectivity window between KCNQ2 and KCNQ2/3 (0.07 vs. 0.12 μM, ~1.7-fold) further distinguishes ML252: it can inhibit homomeric KCNQ2 channels at concentrations that spare heteromeric KCNQ2/3 channels to a measurable degree, a property not shared by XE-991 or linopirdine.

KCNQ channel subtypes Pharmacological selectivity Ion channel tool compounds

Optimal Application Scenarios for ML252


KCNQ2-Specific Target Deconvolution in Neuronal Studies

ML252 is the preferred chemical probe for experiments requiring selective pharmacological blockade of KCNQ2 (Kv7.2) channels while minimizing confounding effects on KCNQ1 (cardiac) channels. The >40-fold selectivity window (KCNQ2 IC50 = 0.07 μM vs. KCNQ1 IC50 = 2.92 μM) enables confident attribution of observed electrophysiological or neurotransmitter release phenotypes to KCNQ2 rather than to other KCNQ subtypes [1]. This application is supported by the compound's high brain penetrance, which permits in vivo CNS target engagement at behaviorally relevant doses [2]. Comparators such as linopirdine (non-selective) or XE-991 (only ~6.7-fold selective) cannot provide equivalent target discrimination and are unsuitable substitutes for KCNQ2-specific deconvolution studies.

Mechanistic Studies of KCNQ2 Channel Gating

The discovery that a single-atom modification (ethyl-to-H) converts ML252 from a KCNQ2 antagonist (IC50 = 69 nM) to a KCNQ2 agonist (EC50 = 170 nM) establishes this compound as a unique tool for probing the gating mechanism of KCNQ2 channels [3]. Researchers can use the ML252/compound-37 pair as matched molecular switches to interrogate the conformational coupling between ligand binding and channel pore opening/closing. This application scenario has no equivalent among other KCNQ2 inhibitors (linopirdine, XE-991, UCL2077, Ebio3), none of which exhibit such a sharp structure-driven functional inversion. Only the exact 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one isomer with confirmed stereochemistry (S-enantiomer) supports this mechanistic paradigm.

CYP-Mediated Drug-Drug Interaction Assessment

ML252's potent inhibition of CYP1A2 (IC50 = 6.1 nM), CYP3A4 (IC50 = 3.9 nM), CYP2C9 (IC50 = 18.9 nM), and CYP2D6 (IC50 = 19.9 nM) makes it a valuable reference compound for benchmarking CYP inhibition liability in KCNQ2-targeted drug discovery programs [4]. Lead optimization efforts aimed at developing KCNQ2 inhibitors with reduced CYP liability can use ML252 as the 'high-liability baseline' against which improved analogs are compared. This application is relevant for industrial medicinal chemistry teams pursuing KCNQ2 as a therapeutic target for epilepsy, pain, or neurodegenerative disorders. The compound's dual KCNQ2/CYP pharmacology profile also makes it a useful positive control in assay systems designed to detect CYP-mediated off-target effects during early-stage screening cascades.

Regiochemical Reference Standard for Hybrid Characterization

The X-ray crystallographically confirmed exclusive formation of the 2-[(4,6-dimethylpyrimidin-2-yl)amino] isomer—and not the isomeric 2-amino-3-(4,6-dimethylpyrimidin-2-yl)quinazolin-4(3H)-one—establishes this compound as a definitive analytical reference standard for distinguishing between the two possible regioisomeric products in quinazolinone-pyrimidine hybrid synthesis [5]. Organic chemistry and medicinal chemistry laboratories synthesizing related quinazolinone-pyrimidine conjugates can use the published crystallographic data, quantum-chemical calculations, and spectroscopic characterization of this compound to unambiguously assign the regiochemistry of their own products. This structural certainty eliminates the ambiguity inherent in NMR-based regiochemical assignment alone, where the 2-amino and 2-[(pyrimidin-2-yl)amino] isomers can produce deceptively similar spectral patterns.

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